4'-CHLORO-3-(4-CHLOROPHENYL)PROPIOPHENONE
Overview
Description
4’-Chloro-3-(4-chlorophenyl)propiophenone is an organic compound with the molecular formula C15H12Cl2O It is a derivative of propiophenone, where the phenyl ring is substituted with chlorine atoms at the 4’ and 3 positions
Mechanism of Action
Target of Action
It is worth noting that structurally similar compounds, such as cathinones, have been found to inhibit protein-transporting monoamines (dopamine, noradrenaline, and serotonin) in the synaptic gap .
Mode of Action
Based on the structural similarities with cathinones, it can be hypothesized that this compound may interact with its targets by inhibiting the reuptake of monoamines, thereby increasing their concentration in the synaptic cleft .
Biochemical Pathways
Based on the potential mode of action, it can be inferred that this compound may affect the monoaminergic pathways, specifically those involving dopamine, noradrenaline, and serotonin .
Result of Action
Based on the potential mode of action, it can be hypothesized that this compound may lead to an increase in the synaptic concentrations of monoamines, potentially resulting in psychoactive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-chloro-3-(4-chlorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses propionyl chloride and 4-chlorobenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
In an industrial setting, the production of 4’-chloro-3-(4-chlorophenyl)propiophenone can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3-(4-chlorophenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 4’-chloro-3-(4-chlorophenyl)benzoic acid.
Reduction: Formation of 4’-chloro-3-(4-chlorophenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Chloro-3-(4-chlorophenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4’-Chloropropiophenone: Similar structure but lacks the additional chlorine atom at the 3 position.
3-Chloropropiophenone: Chlorine atom is positioned at the 3 position on the phenyl ring.
4’-Chloro-3-(4-fluorophenyl)propiophenone: Fluorine atom replaces one of the chlorine atoms.
Uniqueness
4’-Chloro-3-(4-chlorophenyl)propiophenone is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This dual substitution can enhance its potency as an enzyme inhibitor or alter its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
1,3-bis(4-chlorophenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRPIYBPFYVFLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460616 | |
Record name | 1,3-Bis(4-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97009-36-4 | |
Record name | 1,3-Bis(4-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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